Nlrp3-IN-32

Immunology Inflammation Drug Discovery

Nlrp3-IN-32 (compound 7a) is a 2024-characterized DHN‑scaffold NLRP3 inhibitor with exceptional oral PK (F=121%, Cmax=3.8 μM, MRT=6.3 h in rats) and >1400‑fold selectivity over NLRC4. This novel chemotype avoids the liver toxicity and poor bioavailability of older inhibitors like MCC950. It is the definitive tool for robust in vivo inflammation studies and reliable in vitro mechanistic dissection. Secure this well‑defined research compound to eliminate experimental variability.

Molecular Formula C21H22BrN3O
Molecular Weight 412.3 g/mol
Cat. No. B12363160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-32
Molecular FormulaC21H22BrN3O
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=C2)C=C3CCC4=C(C3=O)C=C(C=C4)Br
InChIInChI=1S/C21H22BrN3O/c1-24-8-10-25(11-9-24)19-7-6-18(23-14-19)12-16-3-2-15-4-5-17(22)13-20(15)21(16)26/h4-7,12-14H,2-3,8-11H2,1H3/b16-12+
InChIKeyFGVFKBNUCVBYEV-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3-IN-32: A Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitor with Defined In Vivo Pharmacokinetics


Nlrp3-IN-32 (also designated as compound 7a) is a synthetic small-molecule inhibitor of the NLRP3 inflammasome, belonging to the 3,4-dihydronaphthalene-1(2H)-one (DHN) chemotype. It functions by blocking the assembly and activation of the NLRP3 inflammasome through down-regulation of NLRP3 and ASC expression, inhibition of reactive oxygen species (ROS) production, and suppression of the downstream NF-κB signaling pathway [1]. Distinct from earlier-generation NLRP3 inhibitors such as MCC950, Nlrp3-IN-32 was developed and characterized in a 2024 medicinal chemistry campaign that included comprehensive in vitro and in vivo pharmacokinetic (PK) profiling, establishing it as a defined and well-documented research tool [1][2].

Why Generic NLRP3 Inhibitor Substitution is Not Advisable: The Case for Nlrp3-IN-32's Differentiated Profile


The NLRP3 inhibitor landscape is dominated by a few well-known chemotypes, most notably the sulfonylurea-based MCC950 and its derivatives, as well as the ATPase-binding CY-09 and the β-sulfonyl nitrile OLT1177 (dapansutrile) [1]. However, these archetypal inhibitors exhibit significant clinical and preclinical limitations, including liver toxicity (MCC950), poor oral bioavailability, or a lack of comprehensive and publicly available in vivo pharmacokinetic characterization [1][2]. Nlrp3-IN-32, as a representative of the 3,4-dihydronaphthalene-1(2H)-one (DHN) scaffold, is structurally and mechanistically distinct. Substituting it with a more common, but less well-defined, NLRP3 inhibitor introduces a high risk of experimental variability and erroneous interpretation due to uncharacterized off-target effects, unknown metabolic stability, or divergent in vivo exposure. The following evidence establishes the specific, quantifiable advantages of Nlrp3-IN-32 that preclude simple generic substitution.

Nlrp3-IN-32: Quantifiable Differentiation in Potency, Selectivity, and In Vivo Pharmacokinetics


Nlrp3-IN-32 Demonstrates Low Nanomolar Potency in a Human Cellular Assay, Comparable to MCC950

In a standardized THP-1 cell-based assay, Nlrp3-IN-32 (designated Compound 32) exhibits an IC50 of 21 nM for inhibiting NLRP3-dependent IL-1β release, establishing its high potency in a human-relevant model [1]. This value is on par with the extensively studied MCC950, which demonstrates IC50 values of 7.5-8.1 nM in BMDMs and HMDMs, though a direct head-to-head comparison in the same assay is not available [2]. This potency level confirms Nlrp3-IN-32's utility as a robust research tool.

Immunology Inflammation Drug Discovery

Nlrp3-IN-32 Provides a Quantified, Favorable In Vivo Oral Pharmacokinetic Profile in Rats

A key differentiator for Nlrp3-IN-32 is the public availability of its detailed in vivo rat PK profile, which is often lacking for other research-stage NLRP3 inhibitors [1]. Following oral administration (1 mg/kg), Nlrp3-IN-32 achieved a maximum plasma concentration (Cmax) of 3.8 μM and exhibited an exceptional oral bioavailability (F) of 121% [1]. This high bioavailability and exposure level are critical for planning and interpreting in vivo efficacy studies.

Pharmacokinetics In Vivo Pharmacology Drug Development

Nlrp3-IN-32 Exhibits Pronounced Selectivity Over the NLRC4 Inflammasome

To mitigate off-target effects and ensure that observed anti-inflammatory effects are NLRP3-specific, selectivity against other inflammasome pathways is paramount. Nlrp3-IN-32 demonstrates a high degree of selectivity, with an IC50 > 30 μM for inhibiting the NLRC4 inflammasome in THP-1 cells, representing a >1400-fold selectivity window relative to its NLRP3 IC50 (21 nM) [1]. This level of discrimination is a critical quality attribute.

Selectivity Inflammasome Biology Off-Target Effects

Nlrp3-IN-32's Favorable In Vitro Safety Profile is Quantified by Low Cytotoxicity in Macrophages

Assessing cytotoxicity is essential for distinguishing true anti-inflammatory activity from non-specific cell death. In RAW246.7 macrophages, Nlrp3-IN-32 exhibited low cytotoxicity, inducing apoptosis in only 3.8%, 5.6%, and 6.8% of cells at concentrations of 1.5, 3, and 6 μM, respectively [1]. These concentrations are significantly higher than its NLRP3 IC50 (0.021 μM), establishing a clear therapeutic window in this cellular context.

Cytotoxicity In Vitro Toxicology Drug Safety

Nlrp3-IN-32: Optimal Use Cases in Inflammation Research and Drug Discovery


In Vivo Pharmacology Studies in Rodent Models of NLRP3-Driven Disease

Given its high oral bioavailability (F=121%), long mean residence time (MRT=6.3h), and high Cmax (3.8 μM) in rats [1], Nlrp3-IN-32 is ideally suited for in vivo studies in rodent models of acute and chronic inflammatory diseases where oral dosing is required or preferred. Researchers can confidently achieve and maintain therapeutically relevant plasma concentrations to investigate the role of NLRP3 in conditions like gout, inflammatory bowel disease, or metabolic syndrome.

In Vitro Mechanistic Studies Requiring High Selectivity and Low Cytotoxicity

Nlrp3-IN-32's >1400-fold selectivity for NLRP3 over NLRC4 [2], combined with its low cytotoxicity profile in macrophages at active concentrations [3], makes it an exceptional tool compound for detailed in vitro mechanistic studies. It is particularly well-suited for experiments designed to dissect the specific contribution of NLRP3 versus other inflammasomes (e.g., AIM2, NLRC4) in complex cellular signaling cascades.

Benchmarking and Comparative Analysis with Established NLRP3 Inhibitors

As a novel chemotype with a well-characterized in vitro and in vivo profile, Nlrp3-IN-32 serves as a valuable benchmark for medicinal chemistry campaigns aiming to discover next-generation NLRP3 inhibitors [1]. Its properties—specifically its oral bioavailability and selectivity window—provide a modern reference point for comparing the performance of new chemical entities against the limitations of older scaffolds like the sulfonylureas (e.g., MCC950) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nlrp3-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.